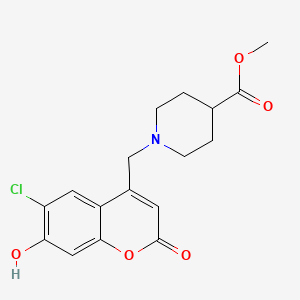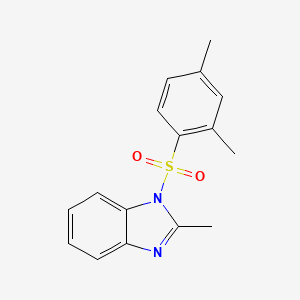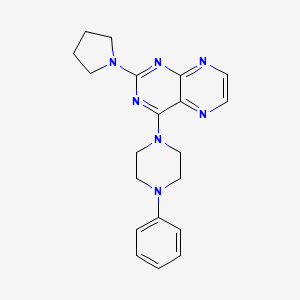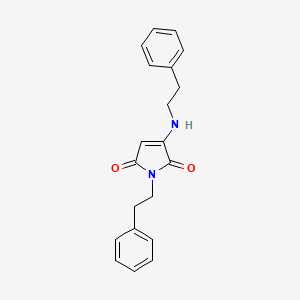![molecular formula C21H18N4OS B12201751 3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine CAS No. 333408-50-7](/img/structure/B12201751.png)
3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyridine ring substituted with a triazole moiety, which is further substituted with a methoxyphenyl group and a phenylmethylthio group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- involves several steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is synthesized from 4-methoxyaniline via the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and cyclization . The triazole-thiol intermediate is then alkylated using benzyl bromide in the presence of a base such as cesium carbonate to yield the final product .
Chemical Reactions Analysis
Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Scientific Research Applications
Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing neuroinflammation . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- include other triazole derivatives such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but lacks the pyridine ring.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar triazole structure but with different substituents.
The uniqueness of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- lies in its combination of a pyridine ring with a triazole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
333408-50-7 |
|---|---|
Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4OS/c1-26-19-11-9-18(10-12-19)25-20(17-8-5-13-22-14-17)23-24-21(25)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
InChI Key |
CGABUNOPYGQWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12201669.png)


![5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12201691.png)
![(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12201706.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12201712.png)
![2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12201714.png)


![[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B12201726.png)

![2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12201738.png)
![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-7-(thiophen-2-ylmethylidene)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12201740.png)
![(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12201745.png)
